molecular formula C13H11N3 B2736499 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007072-92-5

3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Cat. No. B2736499
CAS RN: 1007072-92-5
M. Wt: 209.252
InChI Key: JHDOSEILZJTRHJ-UHFFFAOYSA-N
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Description

“3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine (a secondary amine), and furan. It is less basic than pyrrolidine. Pyrrole is also a constituent of tobacco smoke .


Synthesis Analysis

The synthesis of pyrrole-containing compounds is often achieved through reactions involving the formation of a new ring. For example, a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .

Scientific Research Applications

Antimicrobial Activity

One study describes the synthesis of heteroaryl pyrazole derivatives, which were then reacted with chitosan to form Schiff bases. These synthesized compounds demonstrated antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi, indicating potential applications in the development of new antimicrobial agents (Hamed et al., 2020).

Antiproliferative Agents

Another research focus is on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives synthesized with complementary regioselectivity. These chemical entities exhibited cytotoxic effects against breast cancer and leukemic cells, highlighting their potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).

Materials Science Applications

In the field of materials science, 3-(1H-Pyrazol-1-yl)pyridine derivatives have been utilized as electron-transporting units to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The study illustrates how varying the linking mode between the n-type 3-(1H-pyrazol-1-yl)pyridine and the p-type carbazole can significantly tune optoelectronic parameters, offering insights into the design of high-efficiency blue, green, and white PhOLEDs (Li et al., 2016).

Sensor Technologies

A novel colorimetric chemosensor based on a hybrid hydrazo/azo dye system incorporating azo-pyrazole moieties has been developed for the selective detection of Co2+, Zn2+, and Cu2+ ions. This chemosensor showcases the ability to undergo significant color changes upon interaction with these metal cations, suggesting applications in environmental monitoring and chemical sensing (Aysha et al., 2021).

properties

IUPAC Name

5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-10-16(9-1)12-5-3-11(4-6-12)13-7-8-14-15-13/h1-10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOSEILZJTRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320494
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1007072-92-5
Record name 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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